molecular formula C7H6ClN B3039399 2-Chloro-3-ethenylpyridine CAS No. 1033125-18-6

2-Chloro-3-ethenylpyridine

Cat. No.: B3039399
CAS No.: 1033125-18-6
M. Wt: 139.58 g/mol
InChI Key: YNQSFJGDFNZZMI-UHFFFAOYSA-N
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Description

2-Chloro-3-ethenylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom at the second position and an ethenyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethenylpyridine can be achieved through several methods. One common approach involves the hydrohalogenation of 2-ethynylpyridine. This reaction is facilitated by the nucleophilic attack of a halide ion on the ethynyl group, producing 2-(2-chloroethenyl)pyridine in high yields . The reaction typically requires the presence of hydrochloric acid, which forms a pyridinium salt, enhancing the electrophilicity of the ethynyl group and facilitating the nucleophilic addition of the chloride ion.

Industrial Production Methods: Industrial production of this compound often involves the use of efficient and scalable synthetic routes. One such method includes the use of bis(trichloromethyl)carbonate as a chlorinating reagent, which reacts with 3-cyanopyridine-N-oxide to produce 2-chloro-3-cyanopyridine . This intermediate can then be further processed to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-ethenylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.

    Electrophilic Addition: The ethenyl group can participate in electrophilic addition reactions, forming various addition products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

    Electrophilic Addition: Reagents such as hydrochloric acid or bromine can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Electrophilic Addition: Addition products with halogen or other electrophilic groups.

    Oxidation and Reduction: Altered pyridine derivatives with different oxidation states.

Scientific Research Applications

2-Chloro-3-ethenylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of therapeutic agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethenylpyridine involves its interaction with various molecular targets. The chlorine atom and the ethenyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

    2-Chloro-3-cyanopyridine: Similar in structure but with a cyano group instead of an ethenyl group.

    2-Chloro-3-methylpyridine: Contains a methyl group at the third position instead of an ethenyl group.

    2-Bromo-3-ethenylpyridine: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 2-Chloro-3-ethenylpyridine is unique due to the presence of both a chlorine atom and an ethenyl group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-3-ethenylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQSFJGDFNZZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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